molecular formula C12H9ClN2O2 B6368345 MFCD18312403 CAS No. 1261932-16-4

MFCD18312403

Cat. No.: B6368345
CAS No.: 1261932-16-4
M. Wt: 248.66 g/mol
InChI Key: BBWGQPAGRKTUHH-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-(3-Carbamoyl-4-chlorophenyl)-2-hydroxypyridine involves several steps. One common method includes the reaction of 3-chloro-4-nitrobenzoic acid with 2-aminopyridine under specific conditions to form the desired product. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C) to facilitate the process. The reaction mixture is heated to a specific temperature, usually around 100-120°C, and maintained for several hours to ensure complete conversion .

Chemical Reactions Analysis

3-(3-Carbamoyl-4-chlorophenyl)-2-hydroxypyridine undergoes various chemical reactions, including:

Scientific Research Applications

3-(3-Carbamoyl-4-chlorophenyl)-2-hydroxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Carbamoyl-4-chlorophenyl)-2-hydroxypyridine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

3-(3-Carbamoyl-4-chlorophenyl)-2-hydroxypyridine can be compared with other similar compounds, such as:

    3-(3-Carbamoyl-4-bromophenyl)-2-hydroxypyridine: Similar structure but with a bromine atom instead of chlorine.

    3-(3-Carbamoyl-4-fluorophenyl)-2-hydroxypyridine: Similar structure but with a fluorine atom instead of chlorine.

    3-(3-Carbamoyl-4-methylphenyl)-2-hydroxypyridine: Similar structure but with a methyl group instead of chlorine.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the presence of different substituents .

Properties

IUPAC Name

2-chloro-5-(2-oxo-1H-pyridin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c13-10-4-3-7(6-9(10)11(14)16)8-2-1-5-15-12(8)17/h1-6H,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWGQPAGRKTUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C2=CC(=C(C=C2)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683104
Record name 2-Chloro-5-(2-oxo-1,2-dihydropyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261932-16-4
Record name 2-Chloro-5-(2-oxo-1,2-dihydropyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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